

N-(2-hydroxyethyl)-N-methylacetamide molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

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An In-Depth Technical Guide to **N-(2-hydroxyethyl)-N-methylacetamide**

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of **N-(2-hydroxyethyl)-N-methylacetamide**, a functionalized amide of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the molecule's fundamental properties, structural characteristics, a plausible synthetic pathway, and essential safety protocols. By integrating established data with practical insights, this document serves as a foundational resource for the application and study of this compound.

Core Molecular Identity and Physicochemical Properties

N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0) is a chemical compound that incorporates a tertiary amide functional group with a primary alcohol. This bifunctional nature makes it a potentially versatile building block in organic synthesis.

Molecular Structure and Identifiers

The structural arrangement consists of an acetyl group and a 2-hydroxyethyl group attached to a central nitrogen atom, which is also bonded to a methyl group.

- IUPAC Name: **N-(2-hydroxyethyl)-N-methylacetamide**
- Molecular Formula: $C_5H_{11}NO_2$
- Canonical SMILES: CC(=O)N(C)CCO
- InChI Key: OBSKGGKGPBOOTB-UHFFFAOYSA-N

Caption: 2D Molecular Structure of **N-(2-hydroxyethyl)-N-methylacetamide**.

Molecular Weight and Key Properties

The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning and for analytical characterization.

Property	Value	Source(s)
Molecular Weight	117.15 g/mol	
Exact Mass	117.078978594 Da	
Appearance	Colorless to light yellow liquid/solid	
Boiling Point	161 °C at 15 Torr	
Density	1.078 g/cm ³	
pKa (Predicted)	14.24 ± 0.10	

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A logical and efficient synthetic route is the N-acetylation of N-methylethanolamine.

Proposed Synthetic Workflow

The reaction involves the acylation of the secondary amine in N-methylethanolamine with an acetylating agent like acetic anhydride or acetyl chloride. The use of a non-nucleophilic base is

recommended to scavenge the acidic byproduct.

Expertise & Experience Insight: The choice of acetylating agent and base is critical. Acetic anhydride is often preferred for its moderate reactivity and for producing acetic acid as a byproduct, which can be readily removed. A tertiary amine base like triethylamine (TEA) is suitable as it will not compete in the acylation reaction. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and to prevent side reactions with the solvent.

- To cite this document: BenchChem. [N-(2-hydroxyethyl)-N-methylacetamide molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b187150#n-2-hydroxyethyl-n-methylacetamide-molecular-structure-and-weight\]](https://www.benchchem.com/product/b187150#n-2-hydroxyethyl-n-methylacetamide-molecular-structure-and-weight)

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